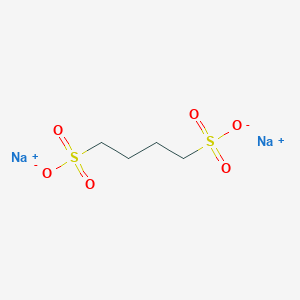

1,4-Butanedisulfonic Acid Disodium Salt

Description

Overview of Disulfonates in Chemical Sciences

Disulfonates are a class of organic compounds characterized by the presence of two sulfonate groups (-SO₃⁻). These functional groups are the conjugate bases of sulfonic acids. Sulfonic acids are known for being among the strongest organic acids, with pKa values significantly lower than their carboxylic acid counterparts. wikipedia.org This high acidity makes their corresponding salts, the sulfonates, stable and typically water-soluble. wikipedia.org The general structure of a disulfonate involves two sulfonate groups attached to an organic backbone, which can be aliphatic (a linear or branched chain of carbon atoms) or aromatic (containing one or more ring structures). wikipedia.orgbritannica.com

In the chemical sciences, disulfonates are valued for their diverse properties and applications. Their polarity and ionic nature make them useful in a variety of contexts. For instance, they can function as catalysts in organic reactions, often replacing mineral acids to create more environmentally friendly processes. mdpi.com Longer-chain disulfonates, particularly those with a hydrophobic alkyl group, exhibit surfactant properties and are used in emulsion polymerization. pcimag.comonepetro.org In analytical chemistry, they serve as ion-pairing reagents in High-Performance Liquid Chromatography (HPLC), where they help in the separation of ionic species by forming neutral ion-pairs. mdpi.comshimadzu.com Aromatic disulfonates have been investigated for applications in materials science, such as modifying interfaces in perovskite light-emitting diodes (PeLEDs) to improve stability. acs.org Chiral disulfonate complexes with metals like iron have also been developed as catalysts for asymmetric synthesis. nih.govbgu.ac.il

Significance of 1,4-Butanedisulfonic Acid Disodium (B8443419) Salt as a Model Compound

1,4-Butanedisulfonic acid disodium salt, with the chemical formula C₄H₈Na₂O₆S₂, is a simple, linear aliphatic disulfonate. scbt.comnih.gov Its structure consists of a four-carbon butane (B89635) chain with a sulfonate group at each end (positions 1 and 4). This straightforward and symmetrical structure, devoid of complex functional groups or stereocenters, makes it an ideal model compound in various fields of academic research.

Its primary significance lies in its role as a well-defined starting material or precursor in organic synthesis. It is used in the preparation of 1,4-butanedisulfonic acid and 1,4-butanesultone. wikipedia.orgwipo.int The synthesis of this compound itself can be achieved through the reaction of 1,4-dichlorobutane (B89584) with sodium sulfite (B76179). google.com

Beyond synthesis, its simple structure is advantageous in fundamental studies. For example, it has been used in toxicological research to investigate the acute toxicity of the herbicide paraquat (B189505) dichloride in mice, where it was shown to suppress the formation of lipid peroxides in the lungs. chemicalbook.comchemicalbook.com In such studies, its well-defined chemical nature allows researchers to isolate and understand specific biochemical interactions without the confounding variables that more complex molecules might introduce.

Historical Context of Research on Aliphatic Disulfonic Acids

Research into organosulfur compounds, including sulfonic acids, has a history extending back to the 19th century. wikipedia.org However, detailed studies and identification methods for specific aliphatic sulfonic acids gained more traction in the early 20th century. An article from 1937, for instance, details methods for the identification of various aliphatic sulfonic acids, indicating a growing interest in this class of compounds during that period. acs.orgscilit.com

Early research focused on fundamental synthesis and characterization. Methods for preparing aliphatic sulfonic acids included the oxidation of other organosulfur compounds and the reaction of alkyl halides with metallic sulfites. britannica.com The development of analytical techniques was crucial for distinguishing between different sulfonic acids and understanding their properties.

More recently, research has expanded to explore the wide-ranging applications of these compounds. The industrial production of alkyl sulfonic acids for use as surfactants became prominent, employing processes like sulfoxidation where alkanes react with sulfur dioxide and oxygen. wikipedia.org Modern research continues to build on this foundation, investigating aliphatic disulfonates in areas such as ion-pair chromatography, catalysis, and as building blocks for more complex molecules and materials. mdpi.commdpi.comgoogle.com The evolution of research reflects a shift from basic discovery and characterization to the targeted design and application of these molecules in advanced technologies.

Comparative Analysis with Related Disulfonate Compounds

The properties and applications of disulfonates are heavily influenced by their organic backbone (R group). A comparative analysis of this compound with other disulfonates highlights these structure-property relationships. Key comparators include aliphatic disulfonates with different chain lengths and aromatic disulfonates.

Methanedisulfonic acid disodium salt : As the shortest aliphatic α,ω-disulfonate, this compound is highly water-soluble due to the high ratio of polar sulfonate groups to the nonpolar methylene (B1212753) group. Its small size makes it a useful building block or ion-pairing agent where minimal hydrophobic interaction is desired.

Longer-chain aliphatic disulfonates : As the length of the alkyl chain increases beyond that of the butane backbone, the hydrophobic character of the molecule increases. This leads to surfactant-like properties, where the molecule has a hydrophilic (disulfonate) head and a hydrophobic tail. These are often used in applications requiring emulsification or surface tension reduction. pcimag.com

Aromatic Disulfonates (e.g., Naphthalene disulfonates) : These compounds feature sulfonate groups attached to a rigid, planar aromatic ring system. This structure imparts different properties compared to the flexible aliphatic chain of this compound. Aromatic disulfonates are used in the synthesis of dyes and as modifying agents in materials science, where the aromatic core can engage in π-stacking interactions. acs.org For example, diaryltellurium disulfonates have been synthesized and used for the α-tosyloxylation of ketones. nih.gov

The following table provides a comparative overview of these compounds:

| Property | This compound | Methanedisulfonic Acid Disodium Salt | Longer-Chain Aliphatic Disulfonates (General) | Aromatic Disulfonates (e.g., Naphthalene Disulfonates) |

| Backbone | Flexible 4-carbon aliphatic chain | Single carbon atom | Flexible aliphatic chain (>4 carbons) | Rigid aromatic ring system |

| Key Feature | Simple, symmetrical, linear structure | Highest charge density | Amphiphilic (surfactant properties) | Rigid structure, potential for π-interactions |

| Primary Research Use | Model compound, synthetic precursor wikipedia.orgchemicalbook.com | Ion-pairing, building block | Emulsifiers, surfactants pcimag.com | Dye synthesis, materials science acs.orgnih.gov |

| Solubility Profile | High water solubility | Very high water solubility | Water solubility decreases with chain length | Generally water-soluble, can aggregate |

Structure

3D Structure of Parent

Properties

CAS No. |

36589-61-4 |

|---|---|

Molecular Formula |

C4H10NaO6S2 |

Molecular Weight |

241.2 g/mol |

IUPAC Name |

disodium;butane-1,4-disulfonate |

InChI |

InChI=1S/C4H10O6S2.Na/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10); |

InChI Key |

BANLSWYBYSATCV-UHFFFAOYSA-N |

SMILES |

C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(CCS(=O)(=O)O)CS(=O)(=O)O.[Na] |

Other CAS No. |

36589-61-4 |

Synonyms |

1,4-Butanedisulfonic Acid Sodium Salt (1:2); Disodium Butane-1,4-disulfonate; 1,4-Butanedisulfonic Acid Disodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Conventional Synthesis Routes and Their Optimization

The primary and most conventional method for synthesizing 1,4-butanedisulfonic acid disodium (B8443419) salt involves the nucleophilic substitution of 1,4-dihalogenated butanes with sulfite (B76179) salts. This approach is favored for its directness and relatively high yields. The choice of halogenated butane (B89635) and the optimization of reaction parameters are crucial for an efficient synthesis.

This synthetic strategy relies on the reaction between a 1,4-dihalogenated butane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane (B89584), and a sulfite salt, typically sodium sulfite, in a suitable solvent. The sulfite ion acts as a nucleophile, displacing the halide ions in a two-step substitution reaction to form the desired disulfonate salt.

The reaction between 1,4-dibromobutane and sodium sulfite is a well-established method for the preparation of 1,4-butanedisulfonic acid disodium salt. google.com In a typical procedure, 1,4-dibromobutane is reacted with sodium sulfite in an aqueous solution. The reaction is generally carried out at elevated temperatures to ensure a reasonable reaction rate.

One specific example involves heating a mixture of 1,4-dibromobutane and sodium sulfite in water at a temperature range of 110-120°C for approximately 10 hours. google.com This process can achieve a high yield, reportedly around 95%. google.com The product is then isolated by cooling the reaction mixture to induce crystallization, followed by recrystallization from water to obtain the purified disodium salt. google.com

The use of 1,4-dichlorobutane as a starting material is often preferred due to its lower cost compared to 1,4-dibromobutane. google.com The reaction with sodium sulfite proceeds similarly to that of its dibrominated counterpart, though it may require longer reaction times or slightly different conditions to achieve comparable yields.

For instance, a documented method involves reacting 1,4-dichlorobutane with sodium sulfite in an aqueous solution under reflux at 110-120°C for about 20 hours, resulting in a yield of approximately 83%. google.com Another optimized process describes refluxing the reactants for 8 hours in deionized water, followed by the addition of an organic solvent like ethanol (B145695) to precipitate the product, achieving yields of over 90%. google.com

The efficiency of the synthesis of this compound is significantly influenced by several key reaction parameters.

Temperature: The reaction is typically conducted at elevated temperatures, with a preferred range of 110-120°C under reflux conditions. google.com This temperature is crucial to drive the nucleophilic substitution, particularly with the less reactive 1,4-dichlorobutane.

Time: The reaction time is dependent on the starting material. The reaction with 1,4-dibromobutane can be completed in approximately 10 hours, while the reaction with 1,4-dichlorobutane may require up to 20 hours to achieve a good yield. google.com However, optimization studies have shown that a reaction time of 8 hours can be sufficient when using 1,4-dichlorobutane under specific conditions. google.com

Solvent Systems: Water is the most common solvent for this reaction. google.com However, the use of mixed solvent systems has been explored to optimize the process. For example, adding a water-miscible organic solvent such as methanol (B129727) or acetone (B3395972) to the initial reaction mixture has been shown to improve the yield. google.com Furthermore, the addition of an organic solvent like ethanol or methanol after the reaction is complete aids in the selective crystallization and purification of the final product. google.com

Interactive Data Table: Effect of Solvent System on Yield

| Reactant | Co-solvent | Crystallization Solvent | Reaction Time (h) | Yield (%) |

| 1,4-Dichlorobutane | None | 95% Ethanol | 8 | 93.7 |

| 1,4-Dichlorobutane | Methanol | 95% Ethanol | 8 | 95.3 |

| 1,4-Dichlorobutane | Acetone | Anhydrous Methanol | 8 | 92.0 |

| 1,4-Dichlorobutane | None | Anhydrous Methanol | 8 | 90.5 |

Data sourced from patent CN101450921A google.com

The stoichiometry of the reactants is a critical factor in maximizing the yield and purity of the product. A molar ratio of 1:2 for the 1,4-dihalogenated butane to sodium sulfite is generally recommended. google.com This ensures that there is sufficient sulfite to substitute both halogen atoms on the butane chain.

However, some studies have investigated a broader range of molar ratios for the reaction between 1,4-dichlorobutane and sodium sulfite, from 1:0.5 to 1:8, with the 1:2 ratio being identified as optimal. google.com Using a significant excess of sodium sulfite can help to drive the reaction to completion but may also complicate the purification process.

Interactive Data Table: Effect of Molar Ratio on Yield

| Reactant | Molar Ratio (Dichlorobutane:Sulfite) | Reaction Time (h) | Yield (%) |

| 1,4-Dichlorobutane | 1:1.6 | 8 | 75.4 |

| 1,4-Dichlorobutane | 1:2 | 8 | 93.7 |

| 1,4-Dichlorobutane | 1:2.4 | 8 | 91.9 |

Data sourced from patent CN101450921A google.com

While the reaction of dihalogenated butanes with sulfite salts is the most common method, research into alternative synthetic pathways is ongoing. One such alternative involves the reaction of 4,4'-dichlorodibutyl ether with sodium sulfite to form the disodium salt of 4,4'-oxybis(butane-1-sulfonic acid), which can then be converted to 1,4-butanedisulfonic acid. However, this route is more complex and less direct than the conventional methods. Further research is focused on developing more cost-effective and environmentally friendly synthetic routes.

Development of Alternative Synthetic Pathways

Derivatization from 1,4-Butanediol (B3395766)

A primary route to synthesizing this compound begins with 1,4-butanediol. This process typically involves a two-step conversion. First, 1,4-butanediol is converted into a dihalogenated intermediate, such as 1,4-dichlorobutane or 1,4-dibromobutane. This is a standard organic transformation where the hydroxyl groups of the diol are substituted with halogen atoms.

In the second step, the resulting 1,4-dihalobutane undergoes a nucleophilic substitution reaction with a sulfite salt, most commonly sodium sulfite (Na₂SO₃). google.com This reaction is typically carried out in an aqueous solution under reflux conditions, with temperatures ranging from 110-120°C for 10-20 hours. google.com The sulfite ions act as nucleophiles, displacing the halide ions to form the desired this compound. google.com The use of 1,4-dichlorobutane is often preferred due to its lower cost. google.com

Alternatively, a more direct sulfonation approach can be employed where 1,4-butanediol is reacted with a potent sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid, to directly form 1,4-butanedisulfonic acid. chemistai.org The acid is then neutralized with a sodium base to yield the disodium salt.

Indirect Synthesis via 1,4-Butanesultone Precursors

The relationship between this compound and 1,4-butanesultone is notable in certain synthetic schemes, though the disodium salt typically serves as a precursor to the sultone rather than the other way around. In one documented lab-scale synthesis, 4,4'-dichlorodibutyl ether is first reacted with sodium sulfite to generate 4,4'-butanedisulfonic disodium salt. chemicalbook.comwikipedia.org This salt is then passed through an acidic ion-exchange column to convert it into the free disulphonic acid. chemicalbook.comwikipedia.org Upon heating under reduced pressure, this acid undergoes intramolecular cyclization, eliminating water to form two molecules of 1,4-butanesultone. chemicalbook.comwikipedia.org This pathway highlights the role of the disodium salt as a stable intermediate that can be isolated before conversion to other valuable chemical products.

Advanced Purification and Isolation Techniques

Achieving high purity of this compound is critical for its application in subsequent chemical syntheses. Advanced purification methods like ion-exchange chromatography and controlled crystallization are employed to remove impurities.

Ion-Exchange Chromatography for High Purity Isolation

Ion-exchange chromatography is a powerful technique for purifying ionic compounds like this compound from other charged species. sartorius.com In this process, a solution containing the crude salt is passed through a column packed with a stationary phase resin. For anion-exchange chromatography, a positively charged resin would attract the negatively charged butanedisulfonate anions, allowing neutral or cationic impurities to pass through. sartorius.com Conversely, cation-exchange chromatography could be used to remove unwanted cationic impurities.

The separation is based on the reversible electrostatic interaction between the charged analyte and the oppositely charged functional groups on the resin. sigmaaldrich.com Elution of the purified compound is typically achieved by changing the pH or increasing the concentration of a competing salt in the mobile phase, which disrupts the electrostatic binding and releases the target molecule from the resin. sigmaaldrich.com While often used to convert the salt to its acid form, this technique can be adapted to separate the salt from ionic precursors or byproducts. chemicalbook.comwikipedia.org

Controlled Crystallization and Recrystallization Protocols

Crystallization is a highly effective method for purifying this compound, particularly for removing inorganic byproducts like sodium chloride, which is often formed during synthesis. google.comillinois.edu A common strategy involves "salting out" the product by altering the solvent composition. google.comgoogle.com

In one patented method, after the reaction of 1,4-dichlorobutane and sodium sulfite in an aqueous solution, a water-miscible organic solvent such as ethanol or methanol is added. google.com This decreases the solubility of the desired disodium salt, causing it to selectively crystallize while the more soluble sodium chloride impurity remains in the solution. google.com The mixture is stirred and allowed to stand before the solid product is isolated by filtration. google.com The process can be optimized by adjusting the ratio of water to the organic solvent to maximize yield and purity. google.com Subsequent recrystallization, for instance by dissolving the crude product in hot water and allowing it to cool and crystallize, can further enhance purity. google.com

| Reactants | Recrystallization Solvent | Yield | Purity | Reference |

|---|---|---|---|---|

| 1,4-dichlorobutane, Sodium Sulfite | Anhydrous Ethanol | 91.9% | 95.1% | google.com |

| 1,4-dichlorobutane, Sodium Sulfite | Anhydrous Methanol | 90.5% | 95.3% | google.com |

| 1,4-dibromobutane, Sodium Sulfite | Water | 95% | Not Specified | google.com |

| 1,4-dichlorobutane, Sodium Sulfite | Water | 83% | Not Specified | google.com |

Green Chemistry Principles in this compound Synthesis

Several synthetic routes for this compound incorporate principles of green chemistry, aiming to reduce environmental impact. A key aspect is the use of water as the reaction solvent, which is non-toxic, non-flammable, and environmentally benign compared to many organic solvents. google.comgoogle.com

Patented methods emphasize simple operations, high yields, and low pollution. google.com For instance, the synthesis from 1,4-dihalobutane and sodium sulfite in water is described as "environment-friendly." google.com Another method for preparing the subsequent 1,4-butanedisulfonic acid from the disodium salt is noted for using a small amount of solvent, having a low cost, and being environmentally friendly. wipo.int These approaches align with green chemistry goals by maximizing atom economy, using safer solvents, and minimizing waste generation.

Mechanistic Elucidation of Sulfonation Reactions

The primary mechanism for the formation of this compound from 1,4-dihalobutane precursors is a nucleophilic substitution reaction. Specifically, it follows an Sₙ2 (bimolecular nucleophilic substitution) pathway.

In this mechanism, the sulfite ion (:SO₃²⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to a halogen (e.g., chlorine or bromine). The attack occurs from the side opposite to the leaving group (the halide ion). This backside attack leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new carbon-sulfur bond forms, the carbon-halogen bond breaks simultaneously, and the halide ion is expelled. This process occurs twice, once at each end of the butane chain, to form the disulfonate product.

In the case of direct sulfonation of an alcohol like 1,4-butanediol with a strong acid, the mechanism involves the protonation of the hydroxyl group by the acid. koyonchem.com This converts the -OH group into a much better leaving group, water (H₂O). The electrophilic sulfonating agent (e.g., HSO₃⁺) can then be attacked by the alcohol, or the protonated alcohol can be attacked by a nucleophilic sulfur species, leading to the formation of the C-S bond. masterorganicchemistry.com

Chemical Reactivity and Molecular Derivatization

Acid-Base Interactions and Salt Formation Equilibria

1,4-Butanedisulfonic acid is a strong acid, meaning it fully dissociates in aqueous solutions. Consequently, its disodium (B8443419) salt is the salt of a strong acid and a strong base (sodium hydroxide). When dissolved in a polar solvent such as water, 1,4-butanedisulfonic acid disodium salt completely dissociates into its constituent ions.

The equilibrium for this dissociation lies heavily towards the formation of the solvated ions, as shown in the equation below:

C₄H₈(SO₃Na)₂(s) + H₂O → C₄H₈(SO₃⁻)₂(aq) + 2Na⁺(aq)

The resulting butane-1,4-disulfonate anion and sodium cations are stabilized in solution by strong ion-dipole interactions with water molecules. Due to the complete dissociation of this salt of a strong acid and strong base, its aqueous solutions are expected to be neutral, with a pH of approximately 7.

Table 1: Ionic Species of this compound in Aqueous Solution

| Species Name | Chemical Formula | Role in Solution |

|---|---|---|

| Butane-1,4-disulfonate anion | C₄H₈(SO₃⁻)₂ | Anion |

Covalent Bond Formation: Esterification and Amidation of Sulfonate Groups

The sulfonate groups (R-SO₃⁻) of the disodium salt are generally unreactive towards direct nucleophilic attack for esterification or amidation. The negatively charged oxygen atoms repel nucleophiles, making the sulfur atom electrophilically poor. Therefore, derivatization into sulfonate esters or sulfonamides typically requires conversion of the sulfonic acid into a more reactive intermediate, such as a sulfonyl chloride (R-SO₂Cl), which is not directly applicable to the disodium salt form.

However, modern electrochemical methods have provided pathways for the formation of sulfonate esters. For instance, the anodic oxidation of inorganic sulfites, like sodium bisulfite, in the presence of alcohols can generate alkoxysulfonyl radical species. These reactive intermediates can then react with alkenes to yield various sulfonate esters. rsc.org This suggests that under specific electrochemical conditions, derivatives could potentially be formed from sulfonate-containing starting materials.

Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are critical in defining the three-dimensional structure and behavior of molecules in various environments. wikipedia.org this compound can participate in several types of these interactions, which can lead to the formation of larger, ordered supramolecular assemblies. nih.gov

Ionic and Ion-Dipole Interactions : The most significant non-covalent forces are the strong electrostatic interactions between the negatively charged sulfonate groups, the sodium counter-ions, and polar solvent molecules. In aqueous solution, strong ion-dipole interactions with water lead to hydration of the ions.

Hydrogen Bonding : The oxygen atoms of the sulfonate groups can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor molecules like water. youtube.com

Van der Waals Forces : The four-carbon alkyl chain of the butane-1,4-disulfonate anion participates in weaker van der Waals interactions, specifically London dispersion forces. wikipedia.orggrafiati.com

These combined interactions influence the compound's solubility and its ability to organize in solution or in the solid state, potentially forming layered or aggregated structures characteristic of supramolecular chemistry.

Complexation Chemistry and Chelating Agent Properties

A chelating agent is a molecule that can form several bonds to a single metal ion, creating a stable, ring-like structure called a chelate. sigmaaldrich.com The butane-1,4-disulfonate anion possesses two negatively charged sulfonate groups separated by a flexible four-carbon chain. This structure allows the two sulfonate groups to coordinate with a single metal cation, particularly divalent cations.

This compound has been identified as a calcium chelator. biosynth.com The flexibility of the butane (B89635) backbone allows the terminal sulfonate groups to orient themselves to effectively bind a Ca²⁺ ion, forming a stable complex. This chelating ability is a key aspect of its chemical functionality in certain biological and chemical systems.

Table 2: Chelating Properties of Butane-1,4-disulfonate Anion

| Property | Description |

|---|---|

| Coordinating Groups | Two terminal sulfonate (-SO₃⁻) groups |

| Backbone | Flexible four-carbon (butane) chain |

| Target Ions | Divalent metal cations, such as Calcium (Ca²⁺) biosynth.com |

| Binding Interaction | Ionic bonds between the negatively charged oxygen atoms of the sulfonate groups and the positively charged metal ion. |

Oxidation-Reduction Potentials and Reactivity

The reactivity of alkyl sulfonates in redox reactions is significantly influenced by the presence of the sulfonate functional group. The -SO₃⁻ group is strongly electron-withdrawing, which has a deactivating effect on the adjacent alkyl chain. acs.org This deactivating effect lowers the electron density of the C-H bonds, making the compound less susceptible to oxidation compared to other organic compounds with the same number of carbon atoms, such as alcohols. acs.org

Studies on the oxidation kinetics of alkyl sulfonates by powerful oxidizing agents like the sulfate (B86663) radical (SO₄•⁻) indicate that the primary reaction pathway is likely hydrogen abstraction from the alkyl chain. acs.org The sulfonate group's deactivating nature results in lower reaction rate constants compared to their non-substituted alkane counterparts. acs.org Furthermore, the deactivating effect of a sulfonate group (-SO₃⁻) is stronger than that of a sulfate group (-OSO₃⁻), partly due to the higher charge density of the sulfonate group. acs.org The compound itself is generally stable under normal conditions and does not act as a typical oxidizing or reducing agent. Its central sulfur atoms are in their highest oxidation state (+6), making them resistant to further oxidation.

Applications in Advanced Materials Science and Engineering

Polymer and Composite Materials Development

In the realm of polymer science, the introduction of ionic groups into non-polar polymer backbones can dramatically alter their physicochemical properties, leading to the creation of ionomers with enhanced thermal stability, mechanical strength, and specific interactions.

While direct polymerization of 1,4-butanedisulfonic acid disodium (B8443419) salt as a primary monomer is not extensively documented, its structure lends itself to potential applications as a specialty monomer or a cross-linking agent in certain polymer systems. The two sulfonate groups can act as reactive sites or points of ionic aggregation. For instance, in condensation polymerization, it could theoretically be incorporated into polyester or polyamide chains if the reaction conditions are carefully controlled to favor the reactivity of the sulfonate groups or their derivatives.

The more prevalent application for such a molecule is as a chain extender or cross-linker, particularly in polyurethane or epoxy systems. The ionic nature of the sulfonate groups can introduce physical cross-links through the formation of ionic clusters within the polymer matrix. These ionic aggregates act as reversible cross-links at elevated temperatures, imparting thermoplastic elastomeric properties to the material. This is a common strategy to improve the toughness and tensile strength of polymers.

| Potential Role in Polymer Systems | Mechanism of Action | Anticipated Impact on Polymer Properties |

| Specialty Monomer | Co-polymerization with other monomers to introduce ionic functionalities along the polymer chain. | Increased hydrophilicity, altered solubility, and potential for ion-exchange capabilities. |

| Ionic Cross-linker | Formation of ionic aggregates that act as physical cross-links between polymer chains. | Enhanced mechanical strength, improved thermal stability, and development of elastomeric behavior. |

| Chain Extender | Linking of pre-polymer chains through reactions at the sulfonate groups or by ionic association. | Increased molecular weight and modification of viscoelastic properties. |

This table outlines the potential roles of 1,4-butanedisulfonic acid disodium salt in polymer synthesis and the expected impact on the final material's properties.

A significant area of application for sulfonate-containing compounds is in the engineering of ionomers with controlled architectures, such as telechelic ionomers. Telechelic polymers are macromolecules that have functional groups at both chain ends. In the case of telechelic ionomers, these end groups are ionic.

Research into poly(butylene terephthalate) (PBT) ionomers has demonstrated a method where a sulfonated compound is pre-reacted with a diol, such as 1,4-butanediol (B3395766), to create a diol with an ionic moiety. This functionalized diol is then used in the polycondensation reaction to synthesize PBT, resulting in polymer chains with ionic groups at their ends. For example, the sodium salt of sulfobenzoic acid has been successfully used for this purpose. This approach ensures the quantitative incorporation of ionic groups at the chain ends, creating a well-defined telechelic architecture. x-mol.netacs.org

While direct use of this compound for this purpose is not explicitly detailed in available literature, a similar strategy could be envisioned. By reacting it with an excess of a diol, it could potentially form a chain extender with hydroxyl end groups and a central ionic block, which could then be incorporated into a polyester like PBT. The presence of these ionic end groups leads to the formation of ionic aggregates that act as reversible, thermally-labile cross-links, significantly influencing the material's rheological and mechanical properties.

Key Research Findings in Telechelic PBT Ionomers:

| Parameter | Observation | Reference |

| Synthesis Method | Melt synthesis involving a pre-reaction of a sulfonate-containing acid salt with butanediol. | x-mol.netacs.org |

| Ionic Group Incorporation | Quantitative incorporation of ionic groups at the polymer chain ends. | acs.org |

| Effect on Properties | Ionic end-groups act as reversible electrostatic links, influencing melt viscosity and crystallization behavior. | acs.org |

| Comparison to Random Ionomers | Telechelic ionomers exhibit different melt viscosity and improved thermal and hydrolytic stability compared to randomly sulfonated ionomers. | acs.org |

This table summarizes key findings from research on the synthesis and properties of telechelic PBT ionomers, a model for the potential application of this compound.

Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

The sulfonate groups of this compound offer potential as coordinating sites for metal ions, making it a candidate for the construction of supramolecular structures and metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

The sulfonate group is known to be a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes (monodentate, bidentate, bridging). The presence of two sulfonate groups in 1,4-butanedisulfonate allows it to act as a bridging ligand, connecting two metal centers to form coordination polymers. The flexible aliphatic backbone of the ligand can influence the dimensionality and topology of the resulting framework.

While specific examples of MOFs constructed solely from 1,4-butanedisulfonate are not prominent in the literature, the principles of coordination chemistry suggest its feasibility as a linker. Research on coordination polymers has shown that disulfonated organic molecules can form extended networks with metal ions. nih.govnih.gov The nature of the metal ion and the reaction conditions, such as temperature and solvent, would play a crucial role in determining the final structure.

In cases where a cationic MOF is synthesized, the pores of the framework are occupied by anions to maintain charge neutrality. These anions are often mobile and can be exchanged with other anions from a solution. This process of anion exchange can be used to modify the properties of the MOF or for applications such as ion separation and sensing.

While 1,4-butanedisulfonate itself is an anion, its potential role here is as a species that could be exchanged into a cationic framework. However, a more direct application would be in the creation of anionic MOFs, where the sulfonate groups are part of the framework and the pores contain cations. In such cases, the framework could participate in cation exchange. The presence of sulfonate groups within the pores of a MOF has been shown to influence ion mobility and selectivity. x-mol.netacs.org

Hydrothermal synthesis is a common method for the preparation of crystalline materials, including layered inorganic-organic hybrid materials. In this technique, the reactants are heated in an aqueous solution in a sealed vessel. Organic molecules can be intercalated between inorganic layers or incorporated into the structure to template the formation of specific phases.

Organic sulfonates have been used in the synthesis of layered double hydroxides (LDHs), where they intercalate between the positively charged hydroxide (B78521) layers. researchgate.net This intercalation can modify the interlayer spacing and the properties of the LDH. 1,4-butanedisulfonate, with its two sulfonate groups, could potentially act as a pillar, linking adjacent inorganic layers and creating a more robust, porous structure. The hydrothermal synthesis of layered zinc-based compounds with organic benzoates has also been reported, demonstrating the versatility of this approach in creating functional layered materials. rsc.org

Summary of Potential Applications in Supramolecular Chemistry:

| Application Area | Role of 1,4-Butanedisulfonate | Key Structural Feature | Potential Functionality |

| Coordination Polymers/MOFs | Bridging organic linker | Two terminal sulfonate groups | Formation of extended networks with tunable porosity. |

| Ion Exchange Materials | Component of an anionic framework | Negatively charged sulfonate groups | Cation exchange, ion separation. |

| Layered Hybrid Materials | Intercalating or pillaring agent | Bifunctional nature with two anionic groups | Modification of interlayer spacing, creation of porous structures. |

This table summarizes the potential applications of this compound in the field of supramolecular chemistry and materials science.

Interface and Surface Science: Role in Adsorption and Functionalization

Theoretically, the disulfonate nature of this compound makes it a candidate for modifying the surface properties of materials. The sulfonate groups (-SO₃⁻) are highly polar and can introduce a negative charge to a surface. This functionalization can influence the adsorption behavior of the material, making it more hydrophilic and potentially enabling electrostatic interactions with positively charged species.

Key Potential Roles:

Surface Wetting and Hydrophilicity: Introduction of sulfonate groups can significantly increase the surface energy of a material, leading to improved wettability.

Electrostatic Interactions: A sulfonate-functionalized surface would exhibit a negative charge, allowing for the adsorption of cationic molecules or particles through electrostatic attraction.

Steric Hindrance: The butane (B89635) chain provides a certain spatial arrangement of the sulfonate groups which could influence the packing and orientation of adsorbed layers.

Development of Novel Adsorbent Materials

The development of novel adsorbent materials often involves the incorporation of functional groups that can selectively bind to target molecules. The sulfonate groups in this compound could theoretically serve as active sites for the adsorption of certain pollutants, particularly heavy metal ions.

Conceptual Application in Adsorbent Synthesis:

It is conceivable that this compound could be used as a monomer or a cross-linking agent in the synthesis of polymeric adsorbent resins. The resulting material would possess a high density of sulfonate groups, making it a potential candidate for applications such as ion-exchange chromatography or the removal of cationic dyes and heavy metals from wastewater.

However, a review of available scientific and patent literature does not yield specific examples or detailed research findings on the synthesis and performance of adsorbent materials explicitly using this compound. While the chelating properties of the compound are mentioned in a general context, its application in creating solid adsorbent materials for large-scale environmental remediation or industrial separation processes is not well-documented.

Research in the field of adsorbent materials has explored a wide range of sulfonated polymers, but the specific contribution and advantages of using a 1,4-butanedisulfonate linker remain an area for future investigation. The performance of such a hypothetical adsorbent would depend on various factors, including its surface area, porosity, and the accessibility of the sulfonate functional groups.

Catalysis and Reaction Engineering

Homogeneous Acid Catalysis with 1,4-Butanedisulfonic Acid Disodium (B8443419) Salt

As a neutral salt of a strong acid, 1,4-butanedisulfonic acid disodium salt is not itself a Brønsted acid catalyst. However, its parent acid, 1,4-butanedisulfonic acid, is a strong acid and can function as a homogeneous catalyst in acid-catalyzed reactions. An analogous reaction, the esterification of 1,4-butanediol (B3395766) with acrylic acid, is effectively catalyzed by sulfuric acid. researchgate.net In this process, the reaction proceeds through a two-step consecutive, reversible pathway. researchgate.net

A kinetic model for this type of reaction demonstrates that each esterification step follows first-order rate kinetics with respect to each component. researchgate.net The principles of this homogeneous catalysis can be extended to reactions where 1,4-butanedisulfonic acid might be used, providing protons to facilitate reactions such as esterification, hydrolysis, and other acid-catalyzed transformations in a liquid phase. The disodium salt itself can act as a precursor for the in-situ generation of the active acid catalyst or be used in systems where ionic strength and counter-ion effects are studied.

Heterogeneous Catalytic Systems

The true catalytic potential of this compound is more prominently realized in heterogeneous systems, where the disulfonate moiety can be used to create or modify solid catalysts. The sulfonate groups can act as anchoring points for active metal centers or can themselves impart acidic properties to a solid support.

A notable application of this compound is in the synthesis of novel layered materials for catalysis. One such example is the creation of lanthanide-based layered hydroxide (B78521) materials under hydrothermal conditions. Specifically, the compound has been used as a pillar to create a layered neodymium hydroxide material, with the chemical structure [Nd₂(OH)₄(OH₂)₂²⁺][-O₃S(CH₂)₄SO₃⁻]. In this synthesis, the 1,4-butanedisulfonate anion intercalates between the neodymium hydroxide layers, creating a specific gallery height and functionality within the material. frontiersin.org

These layered double hydroxide (LDH) materials are a class of versatile compounds with applications as catalysts and catalyst supports. frontiersin.orgrsc.org The general structure of LDHs consists of positively charged brucite-like layers with intercalated anions and water molecules. rsc.org The synthesis method involves the co-precipitation of metal salts in the presence of the desired anion, in this case, 1,4-butanedisulfonate.

Characterization of such disulfonate-supported or intercalated materials involves a suite of analytical techniques to determine their structure, composition, and properties.

Common Characterization Techniques for Disulfonate-Supported Catalysts:

| Technique | Information Provided |

| X-ray Diffraction (XRD) | Determines the crystal structure and interlayer spacing of layered materials. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of sulfonate groups and other functional moieties within the catalyst structure. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the catalyst and the decomposition of the organic disulfonate linker. |

| Scanning Electron Microscopy (SEM) | Investigates the surface morphology and particle shape of the catalyst. |

| Transmission Electron Microscopy (TEM) | Provides detailed information on the catalyst's nanostructure, including the dispersion of active metal particles if present. |

| N₂ Adsorption-Desorption (BET) | Measures the specific surface area and pore size distribution of the catalyst material. |

These techniques are crucial for correlating the catalyst's physical and chemical properties with its performance in catalytic reactions.

While direct studies on the performance of a 1,4-butanedisulfonate-supported catalyst in the Oxidative Chan-Lam Coupling are not extensively documented, the principles of heterogeneous catalysis suggest its potential utility. The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol, and is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling. researchgate.netchemrxiv.org

Heterogeneous catalysts are sought after for such transformations to simplify product purification and enable catalyst recycling. For instance, a copper catalyst supported on modified magnetic chitosan (B1678972) has been successfully used for the synthesis of 2-arylthio-2,3-dihydroquinazolin-4(1H)-one derivatives via a Chan-Lam coupling reaction. mdpi.com This demonstrates the feasibility of using supported copper catalysts for this transformation.

A hypothetical copper catalyst supported by a material incorporating 1,4-butanedisulfonate could offer several advantages. The sulfonate groups could act as ligands, stabilizing the copper ions and potentially influencing their electronic properties and catalytic activity. The performance of such a catalyst would be evaluated based on several key metrics.

Performance Metrics for a Heterogeneous Chan-Lam Coupling Catalyst:

| Metric | Description | Typical Measurement |

| Conversion (%) | The percentage of the limiting reactant that has been consumed. | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

| Yield (%) | The percentage of the theoretical maximum amount of product that is actually produced. | Isolated product weight, GC, HPLC with an internal standard |

| Selectivity (%) | The ratio of the desired product formed to the total amount of products formed. | GC, HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Turnover Number (TON) | The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. | (Moles of product) / (Moles of catalyst) |

| Turnover Frequency (TOF) | The number of turnovers per unit time (a measure of catalyst activity). | TON / reaction time |

By analogy with other supported systems, a well-designed disulfonate-supported copper catalyst could prove effective for Chan-Lam and other cross-coupling reactions.

A critical aspect of heterogeneous catalysis is the long-term stability and reusability of the catalyst. For disulfonate-supported systems, several deactivation pathways must be considered. The primary mechanisms for the deactivation of solid acid catalysts, including those with sulfonic acid groups, are poisoning, fouling, and thermal degradation. scispace.comchemcatbio.org

Leaching: One of the most significant concerns for catalysts with covalently bonded functional groups like sulfonates is the leaching of these groups from the support into the reaction medium. researchgate.net This leads to a loss of active sites and contamination of the product. The strength of the bond between the disulfonate moiety and the support material is therefore critical for catalyst longevity.

Fouling: The deposition of carbonaceous materials ("coke") or other byproducts on the catalyst surface can block active sites and pores, leading to a decrease in activity. chemcatbio.org

Poisoning: Strong chemisorption of impurities from the feedstock or reaction intermediates onto the active sites can inhibit or halt the catalytic reaction. chemcatbio.org For supported metal catalysts, sulfur compounds are common poisons. scispace.com

Thermal Degradation: High reaction temperatures can cause irreversible changes to the catalyst structure, such as the collapse of the pore structure or the sintering (agglomeration) of active metal nanoparticles. nih.gov

Reusability studies are conducted by recovering the catalyst after a reaction cycle (e.g., by filtration or centrifugation), washing it, and then using it in a subsequent reaction under identical conditions. The catalytic activity is monitored over multiple cycles to assess its stability. For example, a silica (B1680970) boron sulfonic acid catalyst was recovered and reused for at least five consecutive runs without a significant loss of activity. researchgate.net

Table of Catalyst Deactivation Mechanisms:

| Deactivation Mechanism | Description | Mitigation Strategies |

| Leaching | Loss of active sulfonic acid groups into the reaction medium. | Stronger covalent bonding of functional groups to the support; use in non-polar solvents. |

| Fouling/Coking | Physical blockage of active sites and pores by reaction byproducts. | Optimizing reaction conditions (temperature, pressure) to minimize byproduct formation; periodic regeneration by calcination. |

| Poisoning | Strong chemisorption of impurities on active sites. | Feedstock purification; use of guard beds to remove poisons. |

| Thermal Degradation | Sintering of metal particles or collapse of support structure at high temperatures. | Use of thermally stable support materials; addition of promoters to stabilize metal particles. |

Mechanistic Studies of Catalytic Pathways

Understanding the reaction mechanism is fundamental to optimizing catalyst performance and designing new, more efficient catalysts. For systems involving this compound, the mechanistic studies would depend on the type of catalysis.

In homogeneous acid catalysis (using the parent acid), the mechanism typically involves the protonation of a substrate by the sulfonic acid group, generating a more reactive intermediate (e.g., a carbocation) which then proceeds to form the product.

In heterogeneous catalysis , the mechanism is more complex. For a disulfonate-supported metal catalyst used in a reaction like the Chan-Lam coupling, the proposed catalytic cycle would involve the metal center. A general mechanism involves a Cu(I)/Cu(III) or Cu(II) redox cycle. The key steps would include:

Oxidative Addition/Transmetalation: The aryl boronic acid reacts with the copper center.

Coordination: The amine or alcohol substrate coordinates to the copper complex.

Reductive Elimination: The C-N or C-O bond is formed, releasing the product and regenerating the active copper catalyst.

The disulfonate support would act as a ligand, remaining coordinated to the copper center throughout the cycle. It can influence the reaction rate and selectivity by modifying the steric and electronic environment of the copper atom. Investigating these pathways often requires a combination of kinetic studies and in-situ spectroscopic techniques to identify reaction intermediates and transition states.

Analytical Chemistry Methodologies and Applications

Advanced Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of 1,4-Butanedisulfonic Acid Disodium (B8443419) Salt and its related compounds. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly well-suited for the analysis of this non-volatile, highly polar, and ionic compound.

While not a conventional application, 1,4-Butanedisulfonic Acid Disodium Salt can be conceptually utilized as a component of the mobile phase in a specialized HPLC technique known as ion-pair chromatography. In this mode, the disulfonate salt would act as an ion-pairing reagent, enabling the separation of cationic analytes on a reversed-phase column. The fundamental principle involves the formation of a neutral ion pair between the anionic disulfonate and a cationic analyte. This neutral complex can then be retained and separated by the nonpolar stationary phase.

Ion-pair reversed-phase HPLC is a robust technique for the analysis of ionic compounds like sulfonates. A typical setup for the separation of disulfonates would involve a C18 or C8 stationary phase and an aqueous-organic mobile phase. The mobile phase would contain a counter-ion to form a neutral pair with the anionic sulfonate groups, allowing for retention on the non-polar column.

Table 1: Illustrative Reverse-Phase HPLC Conditions for Disulfonate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water mixture with an ion-pairing reagent (e.g., tetrabutylammonium (B224687) phosphate) and a pH-adjusting acid (e.g., phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

The development of analytical methods for analytes related to this compound, such as its precursors, degradation products, or structurally similar compounds, is critical for quality control and stability studies. A systematic approach to method development in HPLC involves the optimization of several key parameters to achieve the desired separation with adequate resolution, sensitivity, and analysis time.

The process typically includes:

Column Selection: Choosing an appropriate stationary phase (e.g., C18, C8, or a more polar embedded-phase column) based on the polarity of the analytes.

Mobile Phase Optimization: Adjusting the type and ratio of organic solvent (e.g., acetonitrile, methanol) to water, the type and concentration of any additives (e.g., buffers, ion-pairing reagents), and the pH.

Detector Selection: Selecting a suitable detector based on the physicochemical properties of the analytes. For sulfonates that lack a strong chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.

Method Validation: Once developed, the method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

Ion chromatography (IC) is a highly effective technique for the direct determination of ionic species. It is particularly well-suited for the quantification and purity assessment of this compound. In IC, the separation is based on the interaction of the ionic analyte with an ion-exchange stationary phase.

For the analysis of the butane-1,4-disulfonate anion, an anion-exchange column would be employed. The mobile phase, or eluent, typically consists of a solution of another anion, such as carbonate or hydroxide (B78521), which competes with the analyte for the active sites on the stationary phase. Detection is commonly achieved by measuring the electrical conductivity of the eluent after it passes through a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte.

Table 2: Typical Ion Chromatography System for Disulfonate Analysis

| Component | Specification |

|---|---|

| Analytical Column | High-capacity anion-exchange column |

| Guard Column | Anion-exchange guard column |

| Eluent | Sodium carbonate/sodium bicarbonate or sodium hydroxide gradient |

| Suppressor | Anion self-regenerating suppressor |

| Detector | Conductivity detector |

This method allows for the accurate quantification of the disulfonate anion and the detection of other anionic impurities, thereby providing a comprehensive assessment of the compound's purity.

High-Performance Liquid Chromatography (HPLC) as a Mobile Phase Component

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure.

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are used to confirm its structure. Due to the symmetry of the molecule, a relatively simple spectrum is expected.

The ¹H NMR spectrum would show two distinct signals corresponding to the two types of methylene (B1212753) protons. The protons on the carbons adjacent to the sulfonate groups (C1 and C4) would appear at a different chemical shift than the protons on the inner carbons (C2 and C3). The multiplicity of these signals would be multiplets due to coupling with the adjacent protons.

The ¹³C NMR spectrum would similarly display two signals for the two types of carbon atoms. The chemical shifts of these carbons are influenced by the electronegative sulfonate groups.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in D₂O)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.0 | Multiplet | -CH₂-SO₃⁻ |

| ¹H | ~1.9 | Multiplet | -CH₂-CH₂- |

| ¹³C | ~50 | - | -CH₂-SO₃⁻ |

| ¹³C | ~22 | - | -CH₂-CH₂- |

Note: These are predicted values and may vary based on the specific experimental conditions.

By analyzing the chemical shifts, integration of the proton signals, and the coupling patterns, the precise structure of this compound can be unequivocally confirmed.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) stands as a cornerstone analytical technique for the molecular identification and impurity profiling of this compound. Its high sensitivity and specificity allow for precise mass determination and structural elucidation, which are critical for confirming the identity of the compound and ensuring its purity. sterlingpharmasolutions.com

For molecular identification, mass spectrometry provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Given the molecular formula of this compound, C₄H₈Na₂O₆S₂, the expected mass can be calculated and verified. scbt.comnih.gov In negative ion mode, the disulfonate anion [C₄H₈(SO₃)₂]²⁻ or the singly charged species [C₄H₉(SO₃)₂]⁻ would be observed. High-resolution mass spectrometry (HRMS) is particularly valuable as it can deliver mass data with high accuracy, enabling the confirmation of the elemental composition. sterlingpharmasolutions.com

The fragmentation pattern of the butanedisulfonate ion in tandem mass spectrometry (MS/MS) provides structural confirmation. While specific fragmentation data for this compound is not widely published, studies on other sulfated metabolites show characteristic fragmentation patterns. Common fragments for sulfate (B86663) esters include ions at m/z 80 (SO₃⁻) and m/z 97 (HSO₄⁻), which would be expected upon collision-induced dissociation (CID) of the parent ion. nih.gov

In the context of pharmaceutical applications, mass spectrometry is indispensable for impurity profiling. It can detect and identify process-related impurities and degradation products, even at trace levels. sterlingpharmasolutions.com A notable application is the analysis of Ademetionine 1,4-Butanedisulfonate, where Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been employed to identify and quantify impurities. nih.gov In one study, impurities such as methylthioadenosine and adenine (B156593) were identified by their specific m/z values in the total ion current chromatogram. nih.gov Such analyses are crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs).

The table below summarizes typical parameters used in an LC-MS/MS method for the analysis of related compounds, which would be applicable for this compound.

| Parameter | Typical Value/Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap, FT-ICR) |

| Scanning Range (m/z) | 100–1000 |

| Ion Spray Voltage | ~5500 eV |

| Collision Energy (MS/MS) | 10-40 eV |

| Chromatography | UPLC/HPLC with a C18 or HILIC column |

Research findings on the impurities in Ademetionine 1,4-Butanedisulfonate highlight the capability of LC-MS/MS to separate and identify structurally similar compounds.

| Impurity Identified | Observed m/z [M+H]⁺ | Retention Time (min) |

|---|---|---|

| Methylthioadenosine | 298.0986 | 4.0 |

| Adenine | 136.0625 | 4.5 |

Electrochemical Analytical Approaches

Electrochemical methods offer a promising avenue for the analysis of this compound, providing advantages such as rapid analysis, high sensitivity, and potential for miniaturization. While specific studies dedicated to this particular compound are limited, the analytical principles have been widely applied to other sulfonate-containing molecules and anionic surfactants. nih.gov

Potentiometric Sensors: One of the primary electrochemical techniques is potentiometry, which involves measuring the potential of an electrochemical cell under no current flow. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that can be designed to respond selectively to specific ions. nih.gov An ISE for the butanedisulfonate anion could be developed, likely based on a liquid membrane containing a specific ionophore that selectively binds to the sulfonate groups. mdpi.com The potential of such an electrode would be proportional to the logarithm of the activity of the butanedisulfonate ion in the sample. These sensors have been successfully developed for other anionic surfactants like dodecylbenzenesulfonate, demonstrating wide linear response ranges and low detection limits. mdpi.com

Voltammetric Methods: Voltammetry involves applying a potential to an electrode and measuring the resulting current. Techniques such as linear sweep voltammetry, differential pulse voltammetry, and square-wave voltammetry could potentially be used for the determination of this compound, although it is not electroactive in the typical sense. researchgate.net Its detection would likely rely on indirect methods. For instance, its interaction with an electroactive species could be monitored, or its adsorption onto a modified electrode surface could be measured. Organic electrochemical transistors have been used to study the surface adsorption of alkyl sulfonate species, indicating that electrochemical responses can be generated from their interaction at an electrode interface. rsc.org

The performance of electrochemical methods for the analysis of related sulfonate compounds is summarized in the table below, illustrating the potential applicability to this compound.

| Analyte | Electrochemical Method | Linear Range | Detection Limit |

|---|---|---|---|

| Dodecylbenzenesulfonate | Potentiometry (ISE) | 6.3 x 10⁻⁷–3.2 x 10⁻⁴ M | 7.1 x 10⁻⁷ M |

| Dodecyl Sulfate | Potentiometry (ISE) | 5.9 x 10⁻⁷–4.1 x 10⁻³ M | 6.8 x 10⁻⁷ M |

| Perfluorooctane Sulfonate | Electrochemical Biosensor | 5–500 nmol/L | 1.6 nmol/L |

| Sulfanilamide | Voltammetry (Modified Electrode) | 0.1–1000 µmol·L⁻¹ | 0.011 µmol·L⁻¹ |

These examples demonstrate that electrochemical approaches possess the requisite sensitivity and wide dynamic ranges for the quantitative analysis of sulfonate-containing compounds. mdpi.comjst.go.jpresearchgate.net Further research would be needed to develop and validate specific methods for this compound.

Biochemical and Biological Research

Molecular Interactions with Biological Macromolecules

A notable example of protein stabilization involves the insulin hexamer. The stability of the insulin hexamer is crucial for its pharmaceutical formulation and in vivo storage. The hexameric structure is known to be stabilized by various factors, including metal ions like zinc and calcium, as well as phenolic compounds. nih.govresearchgate.net These molecules act as allosteric ligands, inducing and stabilizing specific conformations of the insulin hexamer. nih.gov The core of the insulin hexamer contains a central cavity where water molecules play a critical role in maintaining its structural integrity through a robust hydrogen bond network. researchgate.netiisc.ac.indoi.org

Although there is no direct evidence of 1,4-Butanedisulfonic Acid Disodium (B8443419) Salt specifically binding to and stabilizing insulin hexamers, it is plausible that small, highly charged molecules could influence the electrostatic environment around the hexamer, potentially affecting its stability. The binding of anions can act as heterotropic effectors, modulating the conformational transitions of the insulin hexamer. nih.gov Given that 1,4-Butanedisulfonic Acid Disodium Salt is a divalent anion, it could theoretically interact with positively charged patches on the surface of the insulin hexamer, thereby influencing its conformational equilibrium. However, without specific experimental data, this remains a hypothetical role. The stabilization of proteins in the solid state is also a critical area of research, where understanding the mechanisms of interaction with various excipients is key to developing stable pharmaceutical formulations. nih.govresearchgate.net

The influence of this compound on enzyme activity and catalytic mechanisms is another area where direct research is limited. However, general principles of enzyme kinetics suggest that as a charged molecule, it could potentially interact with enzymes in several ways. The binding of small molecules can alter an enzyme's catalytic efficiency by either enhancing or inhibiting its activity.

The electrostatic environment of an enzyme's active site is often critical for its catalytic function. The introduction of a highly charged species like 1,4-butanedisulfonate could modulate this environment, thereby affecting substrate binding or the catalytic steps of the reaction. For instance, if the active site or a nearby regulatory site contains positively charged residues, the negatively charged sulfonate groups could bind and either block substrate access (competitive inhibition) or alter the enzyme's conformation (allosteric modulation).

Furthermore, the sulfonate groups could chelate metal ions that are essential cofactors for some enzymes, leading to a decrease in their activity. The study of enzyme inhibitors is a cornerstone of drug discovery, and understanding the kinetic characteristics of such interactions is crucial. researchgate.netnih.govmdpi.com Without experimental data on the effects of this compound on specific enzymes, any discussion of its influence remains speculative, based on the fundamental principles of enzyme-ligand interactions.

Investigation of Roles in Cellular Biochemical Pathways (e.g., Oxidation-Reduction)

A significant area where 1,4-butanedisulfonate has been implicated in biochemical pathways is through its use as a salt form of S-Adenosyl-L-methionine (SAMe). SAMe is a crucial metabolite involved in numerous cellular processes, including transmethylation, transsulfuration, and aminopropylation. sigmaaldrich.com The 1,4-butanedisulfonate salt of SAMe is a stable formulation used in both research and clinical settings. nih.gov

The transsulfuration pathway, in which SAMe is a key intermediate, is directly linked to cellular redox homeostasis through the synthesis of the major intracellular antioxidant, glutathione (GSH). Studies have shown that administration of S-Adenosylmethionine 1,4-butanedisulfonate can positively influence the redox status in various tissues. For example, in a study on clinically normal cats, oral administration of this SAMe salt led to a significant increase in liver GSH levels and an improved hepatic redox state. nih.gov Similarly, in a rat model, SAMe was found to have antioxidant effects in the brain, demonstrated by an inhibition of lipid peroxide production and an enhancement of the endogenous glutathione antioxidant system. researchgate.net Furthermore, in a study on diabetic rats, SAMe showed protective effects against oxidative stress and tissue damage. nih.gov

These findings suggest that while this compound itself is not the primary active molecule in these pathways, its use as a stabilizing salt for SAMe has facilitated the investigation of SAMe's critical role in maintaining cellular redox balance. The sulfonation process itself is a widespread and vital biological reaction, modifying a vast array of endogenous and xenobiotic molecules and playing a role in numerous physiological processes. nih.govmdpi.comresearchgate.net

Transport and Distribution Studies in Model Biological Systems

Small, uncharged molecules can often pass through cell membranes via simple diffusion, following their concentration gradient. byjus.compearson.comlibretexts.org However, for charged and polar molecules like 1,4-butanedisulfonate, simple diffusion across the hydrophobic lipid bilayer is highly unfavorable. Therefore, its transport into cells would likely require the assistance of membrane transport proteins. nih.gov

Potential transport mechanisms could include:

Facilitated Diffusion: If a specific carrier or channel protein exists that recognizes and binds to the butanedisulfonate structure, it could facilitate its movement across the membrane down its concentration gradient. byjus.com

Active Transport: This mechanism would involve a transporter protein that uses energy, typically from ATP hydrolysis, to move the molecule against its concentration gradient. pearson.com

Anion Exchangers: Cells possess various anion exchange proteins that transport one anion in exchange for another. It is possible that 1,4-butanedisulfonate could be a substrate for one of these transporters.

The subcellular distribution of small molecules is a complex process that dictates their pharmacological and toxicological effects. nih.gov Without experimental data, the precise mechanisms governing the cellular uptake and distribution of this compound remain to be elucidated.

Applications in Proteomics Research and Biochemical Assays

This compound is commercially available as a biochemical for proteomics research. scbt.com While specific, detailed applications are not extensively published, its properties suggest several potential uses in this field.

Sample Preparation for Mass Spectrometry: In bottom-up proteomics, a crucial step is the digestion of proteins into smaller peptides for analysis by mass spectrometry (MS). nih.govthermofisher.comuthsc.edu The sample preparation workflow often involves the use of various buffers and reagents to denature, reduce, and alkylate the proteins before enzymatic digestion. The choice of these reagents is critical as they should not interfere with the downstream MS analysis. wur.nl this compound, being a non-volatile salt, could potentially be used in certain buffer systems during the initial stages of sample preparation, provided it can be efficiently removed during peptide cleanup steps (e.g., via solid-phase extraction) to prevent ion suppression in the mass spectrometer.

Biochemical Assays: The development of robust biochemical assays is fundamental for drug discovery and basic research. researchgate.net These assays often require specific buffer conditions to ensure the stability and activity of the biological molecules being studied. The properties of this compound as a buffering agent are not well-characterized in the literature. However, its use as a reference standard in the United States Pharmacopeia (USP) for assays involving S-Adenosyl-l-methionine 1,4-Butanedisulfonate indicates its importance in quality control and analytical procedures. sigmaaldrich.com

Environmental Applications and Green Technologies

Remediation of Heavy Metal Contamination in Aqueous Systems

The remediation of heavy metal contamination in water is a critical area of environmental science. Compounds capable of binding to toxic metal ions can be instrumental in their removal from aqueous environments.

1,4-Butanedisulfonic acid disodium (B8443419) salt possesses sulfonate groups which can act as ligands, forming complexes with metal ions. This chelating ability is fundamental to its potential application in heavy metal remediation. The two sulfonate groups at either end of the four-carbon chain can potentially bind to a single metal ion or bridge between multiple metal ions, leading to the formation of stable complexes that can be more easily separated from water.

While specific studies on the chelation of heavy metals by 1,4-butanedisulfonic acid disodium salt are not extensively documented in publicly available literature, the behavior of other sulfonated molecules provides a basis for its potential efficacy. The strength and selectivity of this binding would depend on factors such as the pH of the solution, the concentration of the metal ions, and the presence of other competing ligands.

Table 1: Potential Metal Ion Complexation with this compound

| Metal Ion | Potential for Complexation | Notes |

| Lead (Pb²⁺) | High | Sulfonate groups are known to have an affinity for lead ions. |

| Cadmium (Cd²⁺) | Moderate to High | The formation of stable complexes is plausible. |

| Mercury (Hg²⁺) | Moderate | The interaction would likely be influenced by the specific mercury species present. |

| Copper (Cu²⁺) | Moderate | Copper ions are known to form complexes with various organic ligands. |

| Zinc (Zn²⁺) | Moderate | Complexation is possible, though potentially weaker than with heavier metals. |

This table is illustrative and based on the general properties of sulfonate groups. Experimental data for this compound is required for confirmation.

Beyond its direct use as a chelating agent, this compound can serve as a functional monomer or a building block in the synthesis of advanced adsorbent materials. Its bifunctional nature allows it to be incorporated into polymer chains or metal-organic frameworks (MOFs).

The incorporation of the sulfonate groups into a solid adsorbent material would create active sites for the binding of positively charged heavy metal ions through ion exchange or coordination. The advantages of using such functionalized materials include higher adsorption capacity and selectivity for target pollutants. For instance, polymers or resins containing sulfonate groups are widely used in ion-exchange processes for water softening and demineralization.

Research into the synthesis of novel adsorbent materials could involve the polymerization of vinyl monomers functionalized with sulfonate groups, or the use of this compound as a linker in the construction of porous MOFs designed for the selective capture of heavy metals.

Biodegradation Pathways and Environmental Persistence

The environmental fate of any chemical is a crucial aspect of its green credentials. For this compound, its biodegradability and persistence in the environment are of significant interest. Generally, short-chain alkyl sulfonates are considered to be more readily biodegradable than their long-chain counterparts.

The biodegradation of sulfonated compounds often initiates with the enzymatic attack on the alkyl chain. Microorganisms may utilize the carbon chain as a source of energy and nutrients. The complete mineralization of the compound would result in the formation of carbon dioxide, water, and inorganic sulfate (B86663).

However, the stability of the carbon-sulfur bond in sulfonates can sometimes pose a challenge for microbial degradation, potentially leading to the accumulation of the parent compound or its metabolites in the environment. The persistence of this compound would be influenced by various environmental factors, including the microbial communities present, temperature, pH, and the availability of other nutrients. Specific studies on the biodegradation pathways of this particular disulfonate are needed to fully assess its environmental impact.

Sustainable Water Treatment Processes

The properties of this compound lend themselves to potential applications in sustainable water treatment processes. Its role could extend beyond just heavy metal removal. For example, its dispersive properties, common to many sulfonated compounds, could be utilized in preventing the formation of scale and fouling in water treatment systems, thereby improving efficiency and reducing the need for harsh chemical cleaners.

Furthermore, its potential use in the development of functionalized membranes for water purification is an area worthy of exploration. Membranes modified with sulfonate groups can exhibit enhanced hydrophilicity, which can lead to improved water flux and reduced fouling by organic matter and microorganisms.

The development of water treatment technologies that are both effective and environmentally benign is a key goal of green chemistry. While the full potential of this compound in this arena is yet to be fully realized, its chemical structure provides a promising foundation for future research and development in sustainable water management.

Theoretical and Computational Chemistry

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are pivotal in elucidating the electronic characteristics of 1,4-butanedisulfonic acid disodium (B8443419) salt. These studies offer a detailed picture of the electron distribution and the nature of chemical bonds, which are fundamental to understanding the compound's reactivity.

Density Functional Theory (DFT) Calculations

While specific DFT studies on 1,4-butanedisulfonic acid disodium salt are not extensively available in public literature, the principles of DFT can be applied to predict its electronic structure and reactivity. DFT calculations would likely focus on optimizing the molecular geometry to find the most stable conformation of the butane-1,4-disulfonate anion. Such calculations would reveal the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Key insights from DFT would include the electrostatic potential surface, which indicates the charge distribution across the molecule. It is expected that the sulfonate groups (-SO₃⁻) would exhibit a high negative charge density, making them nucleophilic and capable of strong interactions with cations. The sodium ions would, in turn, be ionically bonded to the sulfonate groups. The butane (B89635) backbone would be comparatively nonpolar. DFT can also be used to calculate various molecular descriptors that provide information on the reactivity of the molecule.

Table 1: Predicted DFT-Calculated Properties of 1,4-Butanedisulfonate Anion (Note: The following data is illustrative and based on typical values for similar functionalized alkanes, as direct experimental or computational data for this specific molecule is not readily available in existing literature.)

| Property | Predicted Value | Significance |

| Dipole Moment | ~5-10 D | Indicates a highly polar molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -7.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -0.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 6.5 eV | A larger gap suggests high kinetic stability. |

| Mulliken Charge on Oxygen | ~ -0.8 e | Confirms the high negative charge localization on the sulfonate groups. |

| Mulliken Charge on Sulfur | ~ +1.5 e | Indicates a highly positive sulfur center due to bonding with electronegative oxygen atoms. |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a more detailed understanding of the electronic structure by describing the wave-like behavior of electrons in a molecule. For the 1,4-butanedisulfonate anion, a molecular orbital analysis would reveal the distribution and energies of the molecular orbitals.